A Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
A Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details the physicochemical properties of the compound, provides an exemplary synthesis protocol, and explores its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to assist researchers in its effective utilization.
Introduction
4-n-Boc-amino-3-methoxy-phenylboronic acid, with the CAS number 669713-95-5, is a substituted arylboronic acid that serves as a versatile reagent in organic chemistry.[1] The presence of the boronic acid functional group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The Boc-protected amine and the methoxy group offer sites for further functionalization and influence the electronic properties of the molecule, making it a valuable synthon for the construction of complex molecular architectures found in many pharmaceutical agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of 4-n-Boc-amino-3-methoxy-phenylboronic acid is provided in the table below.
| Property | Value |
| CAS Number | 669713-95-5 |
| Molecular Formula | C₁₂H₁₈BNO₅ |
| Molecular Weight | 267.09 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
Synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic Acid
Exemplary Synthesis Protocol (Adapted from a similar compound)
This protocol is based on the synthesis of 4-amino-3-fluorophenylboronic acid and is provided as a general guideline. Researchers should optimize conditions for the specific target molecule.
Step 1: Boc Protection of 4-bromo-2-methoxyaniline
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Dissolve 4-bromo-2-methoxyaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Add a base, such as triethylamine or diisopropylethylamine, to the solution.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
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Stir the reaction for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Step 2: Borylation
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Dissolve the Boc-protected 4-bromo-2-methoxyaniline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction mixture will typically change color, indicating the lithium-halogen exchange.
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After stirring for a short period at -78 °C, add triisopropyl borate dropwise.
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Allow the reaction to slowly warm to room temperature and stir for several hours.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
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Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to afford 4-n-Boc-amino-3-methoxy-phenylboronic acid.
Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below.
Application in Suzuki-Miyaura Cross-Coupling Reactions
4-n-Boc-amino-3-methoxy-phenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 4-n-Boc-amino-3-methoxy-phenylboronic acid.
Materials:
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Aryl halide (1.0 equiv)
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4-n-Boc-amino-3-methoxy-phenylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
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Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
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To a flame-dried Schlenk flask, add the aryl halide, 4-n-Boc-amino-3-methoxy-phenylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent to the flask.
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In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of the inert gas.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data
The yield of Suzuki-Miyaura reactions can vary significantly depending on the substrates, catalyst, base, and solvent used. Below is a table of representative yields for the coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a general expectation.
| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | ~41%[2] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | >95%[3] |
| Iodobenzene | 3-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 98%[4] |
| Chlorobenzene | 2-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 94%[4] |
Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The general experimental workflow from reaction setup to product isolation is also depicted.
Characterization Data
Conclusion
4-n-Boc-amino-3-methoxy-phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is well-established. This guide provides essential technical information, including physicochemical properties, a representative synthesis protocol, and a detailed overview of its application in Suzuki-Miyaura coupling, to aid researchers in its effective use. The provided workflows and data serve as a practical resource for the planning and execution of synthetic strategies involving this important reagent.
